molecular formula C18H21N3O3 B3865410 N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B3865410
M. Wt: 327.4 g/mol
InChI Key: GBGAYVFDISJAJD-YBFXNURJSA-N
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Description

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is derived from adamantane-1-carbohydrazide and 4-nitrobenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between adamantane-1-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for a specified period, often around 1 hour . The product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can disrupt normal cellular processes, leading to antibacterial, antifungal, or anticancer effects . The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the formation of coordination complexes with unique properties.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(18-8-13-5-14(9-18)7-15(6-13)10-18)20-19-11-12-1-3-16(4-2-12)21(23)24/h1-4,11,13-15H,5-10H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGAYVFDISJAJD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

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